molecular formula C20H14F2N2O3S2 B2514633 (3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894671-27-3

(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2514633
CAS No.: 894671-27-3
M. Wt: 432.46
InChI Key: UKFLSQGLFSJWAT-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" belongs to the thieno[3,2-c][1,2]thiazin-4(3H)-one family, characterized by a fused thiophene-thiazine core and functionalized with a benzyl group at the N1 position and a (2,5-difluorophenyl)amino substituent at the C3 position. Its structural analogs, however, have been synthesized with variations in substituents, which influence physicochemical properties and biological interactions .

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(2,5-difluoroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O3S2/c21-14-6-7-15(22)16(10-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-4-2-1-3-5-13/h1-11,23H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLSQGLFSJWAT-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)F)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)F)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , with the CAS number 894671-27-3 , is a thiazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of the compound is C20H14F2N2O3S2C_{20}H_{14}F_{2}N_{2}O_{3}S_{2}, and it has a molecular weight of 432.5 g/mol . The structure features a thieno[3,2-c][1,2]thiazine core, which is known for its diverse biological activities.

PropertyValue
CAS Number 894671-27-3
Molecular Formula C20H14F2N2O3S2
Molecular Weight 432.5 g/mol
Structure Chemical Structure

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study focusing on various thiazine compounds demonstrated that modifications at the benzyl position could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: In Vitro Testing

A recent study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in:

  • IC50 Values : Approximately 15 µM , indicating significant cytotoxicity compared to control groups.
  • Mechanism of Action : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduced apoptosis in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with cellular receptors that mediate apoptosis and cell cycle regulation.
  • Oxidative Stress Induction : Generation of ROS leading to cellular damage in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the benzyl group and the phenylamino moiety. These modifications significantly alter molecular weight, electronic properties, and steric effects, which may impact solubility, stability, and target binding. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Benzyl Substituent Phenylamino Substituent Molecular Formula Molecular Weight Reference
(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (Target) Benzyl 2,5-difluorophenyl Not provided Not provided -
(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-Methylbenzyl 2-fluorophenyl C₂₂H₁₉FN₂O₃S₂ ~452.5 (calc.)
(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-Fluorobenzyl 3,5-dimethoxyphenyl C₂₂H₁₉FN₂O₅S₂ 474.5
(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 3-Fluorobenzyl 2,4-difluorophenyl C₂₁H₁₅F₃N₂O₄S₂ 450.5

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight is expected to fall between 450–475 g/mol, similar to its analogs. The 3,5-dimethoxyphenyl derivative has the highest molecular weight (474.5 g/mol) due to the methoxy groups, while the 2,4-difluorophenyl analog is lighter (450.5 g/mol).

Electronic and Steric Modifications: Fluorine vs. Methoxy Groups: Fluorine atoms (electron-withdrawing) may enhance metabolic stability and membrane permeability compared to methoxy groups (electron-donating), which could increase solubility but reduce bioavailability .

For example, the 3,5-dimethoxyphenyl derivative was likely prepared using a Schiff base formation strategy, similar to methods described for triazole-thione intermediates .

Research Implications and Limitations

The provided evidence highlights structural trends but lacks explicit data on the target compound’s biological activity, solubility, or stability. Further studies should:

  • Characterize the target’s pharmacokinetic profile relative to its analogs.
  • Explore the impact of 2,5-difluorophenyl substitution on target binding (e.g., kinase inhibition).
  • Optimize synthetic routes to improve yields, building on methods used for related triazole-thiones (85% yield in ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide?

  • Methodology : The compound is synthesized via condensation reactions involving triethyl orthoformate and amines. A typical protocol involves heating the thienothiazinone core (e.g., 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide) with triethyl orthoformate and a substituted aniline (e.g., 2,5-difluoroaniline) at 130°C in ethanol. Purification is achieved via silica gel chromatography .
  • Key Data : Yields vary (17–37%) depending on substituents and reaction conditions, emphasizing the need for optimization .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H , ¹³C , and 2D techniques like HMBC/HSQC) is critical for confirming regiochemistry and stereochemistry. X-ray crystallography using SHELX software (e.g., SHELXL) resolves absolute configuration and validates the (3Z)-geometry .
  • Example : In analogous compounds, ¹H NMR peaks for the benzyl group appear at δ 4.5–5.0 ppm, while the methylidene proton resonates near δ 8.5 ppm .

Advanced Research Questions

Q. What experimental design strategies improve synthetic yield and purity in thienothiazinone derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Optimize variables (temperature, solvent, stoichiometry) using response surface methodology. For example, triethyl orthoformate excess (1.2–1.5 equiv.) enhances condensation efficiency .
  • In-line monitoring : Employ flow chemistry (as in diphenyldiazomethane synthesis) to control exothermic reactions and reduce side products .
    • Data Contradictions : Lower yields (e.g., 17% vs. 37% in similar routes) suggest solvent polarity and amine nucleophilicity are critical variables .

Q. How can conflicting spectral data (e.g., NMR shifts or crystallographic parameters) be resolved?

  • Methodology :

  • Cross-validation : Compare experimental ¹H /¹³C NMR with computational predictions (DFT calculations at B3LYP/6-311+G(d,p)).
  • Crystallographic refinement : Use SHELXL to model disorder or twinning, especially in thienothiazinone cores prone to conformational flexibility .
    • Case Study : In a related compound, crystallographic disorder in the benzyl group required anisotropic displacement parameter (ADP) refinement .

Q. What mechanistic insights explain the role of triethyl orthoformate in the condensation step?

  • Methodology :

  • Kinetic studies : Monitor intermediates via LC-MS to identify whether the reaction proceeds through a formamide intermediate or direct imine formation.
  • Isotopic labeling : Use deuterated triethyl orthoformate to track proton transfer pathways .
    • Hypothesis : Triethyl orthoformate acts as a dehydrating agent, facilitating Schiff base formation between the amine and carbonyl group .

Q. How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

  • Methodology :

  • Target selection : Prioritize kinases or GPCRs based on structural similarity to active thienothiazinones (e.g., COX-2 inhibitors).
  • Assay conditions : Use SPR (surface plasmon resonance) for binding affinity measurements and cell-based assays (e.g., IC₅₀ in inflammation models) .
    • Data Interpretation : Correlate substituent effects (e.g., fluorine position) with activity trends using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.